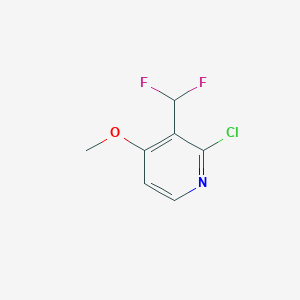
2-Chloro-3-(difluoromethyl)-4-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(difluoromethyl)-4-methoxypyridine is a useful research compound. Its molecular formula is C7H6ClF2NO and its molecular weight is 193.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Chloro-3-(difluoromethyl)-4-methoxypyridine is a pyridine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its antibacterial, anti-thrombolytic, and cytotoxic properties, supported by data from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H6ClF2N. The presence of electron-withdrawing groups such as chlorine and difluoromethyl significantly influences its biological activity.
1. Antibacterial Activity
Several studies have evaluated the antibacterial efficacy of pyridine derivatives, including this compound. The compound exhibits notable activity against various bacterial strains:
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| This compound | Escherichia coli | 91.95% |
| Other derivatives | Staphylococcus aureus | Comparable to ampicillin |
The high inhibition percentage against E. coli suggests that the difluoromethyl group enhances the compound's interaction with bacterial cell membranes, leading to effective bacterial lysis .
2. Anti-Thrombolytic Activity
The anti-thrombolytic properties of pyridine derivatives have been investigated, with findings indicating that compounds with halogen substitutions show significant activity:
| Compound | Anti-Thrombolytic Activity (%) |
|---|---|
| This compound | 31.61% |
| Control (Triton X-100) | Higher activity |
This compound's anti-thrombolytic activity may be attributed to its ability to inhibit clot formation through modulation of platelet aggregation pathways .
3. Cytotoxicity and Hemolytic Activity
Cytotoxic effects were assessed using red blood cell lysis as a measure of hemolytic activity:
| Compound | Hemolytic Activity (%) |
|---|---|
| This compound | 11.72% |
| Control (Triton X-100) | Higher lysis percentage |
The results indicate that while the compound exhibits some hemolytic activity, it remains below the threshold for significant cytotoxicity, suggesting a potential therapeutic index for further development .
Case Studies
A series of case studies have highlighted the effectiveness of pyridine derivatives in clinical settings. For instance, a study demonstrated that derivatives similar to this compound showed enhanced antibacterial properties compared to traditional antibiotics like ampicillin and rifampicin . Another study focused on the structure-activity relationship (SAR) of these compounds, emphasizing how modifications in substituents can lead to improved efficacy against resistant bacterial strains .
特性
分子式 |
C7H6ClF2NO |
|---|---|
分子量 |
193.58 g/mol |
IUPAC名 |
2-chloro-3-(difluoromethyl)-4-methoxypyridine |
InChI |
InChI=1S/C7H6ClF2NO/c1-12-4-2-3-11-6(8)5(4)7(9)10/h2-3,7H,1H3 |
InChIキー |
GTDKOINEPGTQMQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=NC=C1)Cl)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















